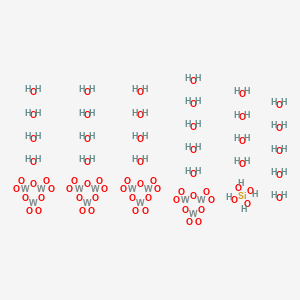
4-(2-Hydroxyethoxy)quinoline-3-carbonitrile
Übersicht
Beschreibung
4-(2-Hydroxyethoxy)quinoline-3-carbonitrile (HEQC) is a heterocyclic organic compound that has been widely studied in recent years due to its unique properties and potential applications in various scientific fields. HEQC has been found to have a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been proposed as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including compounds similar to 4-(2-Hydroxyethoxy)quinoline-3-carbonitrile, have been studied for their corrosion mitigation effects on metals. Notably, certain quinoline compounds have demonstrated high inhibition efficiencies, protecting metals like mild steel in acidic media. Electrochemical measurements, surface analysis techniques such as SEM, AFM, and XPS, and adsorption studies support these findings. The inhibition is attributed to the adsorption of inhibitor molecules on the metal surface, forming a protective layer and reducing corrosion (Singh, Srivastava, & Quraishi, 2016).
Computational Studies on Corrosion Inhibition
Further supporting the corrosion inhibition properties, computational studies have evaluated the adsorption and inhibition characteristics of quinoline derivatives on iron surfaces. Quantum chemical calculations and molecular dynamics simulation approaches have been employed to understand the relationship between corrosion inhibition and molecular properties, confirming the experimental results and offering insights into the inhibition mechanisms at a molecular level (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Free Radical Reactions in Polymer Films
Quinoline derivatives have also been investigated in the context of polymer chemistry. For example, the study of free radical reactions in poly(methyl methacrylate) films utilized a prefluorescent quinoline derivative to monitor free radical processes. This research contributes to our understanding of polymer degradation and stability, which is crucial for various applications in materials science (Aspée, García, Maretti, Sastre, & Scaiano, 2003).
Structural and Optical Properties of Thin Films
The structural and optical properties of quinoline derivative thin films have been a subject of research, revealing insights into their polycrystalline nature, nanocrystallite formation, and optical behavior. These studies are important for the development and optimization of materials used in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic and Photodiode Applications
Quinoline derivatives have been investigated for their photovoltaic properties and potential applications in photodiode fabrication. Studies focusing on the electrical properties, photoconductivity sensitivity, and diode parameters of these materials contribute to the development of advanced photovoltaic devices and optoelectronic technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
4-(2-hydroxyethoxy)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-7-9-8-14-11-4-2-1-3-10(11)12(9)16-6-5-15/h1-4,8,15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHFFSVADJYGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)quinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)



![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
